molecular formula C13H9NO B181642 3-Amino-9-fluorenone CAS No. 6276-05-7

3-Amino-9-fluorenone

Cat. No. B181642
CAS RN: 6276-05-7
M. Wt: 195.22 g/mol
InChI Key: POZGQVDLSXSKHX-UHFFFAOYSA-N
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Description

3-Amino-9-fluorenone, also known as 3-Amino-9H-fluoren-9-one, is a chemical compound with the formula C13H9NO . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 3-Amino-9-fluorenone involves several stages. One method involves the reaction of 3-amino-9-fluorenone with hydrogen chloride and sodium nitrite in water at 0 - 5℃ . Another method involves the reaction of 3-Nitro-9-fluorenone and ethanol in a weight ratio of 1:50, which is then heated to reflux .


Molecular Structure Analysis

The molecular structure of 3-Amino-9-fluorenone consists of 13 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . The molecular weight is 195.22 .


Chemical Reactions Analysis

3-Amino-9-fluorenone can undergo various chemical reactions. For example, it can be synthesized by the aerobic oxidation of fluorene . It can also sustain up to four nitro groups, giving 2,4,5,7-tetranitrofluorenone .


Physical And Chemical Properties Analysis

3-Amino-9-fluorenone has a density of 1.3±0.1 g/cm3, a boiling point of 422.6±24.0 °C at 760 mmHg, and a flash point of 209.4±22.9 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 0 freely rotating bonds .

Scientific Research Applications

1. Organic Electronics and Diode Fabrication

3-Amino-9-fluorenone and its derivatives have been studied for their potential applications in organic electronics. Research conducted by Uehara et al. (1995) explored the use of 9-fluorenone derivatives in the fabrication of organic two-layer diodes, demonstrating their role in controlling electron transfer direction in these devices. This indicates their potential utility in the development of advanced electronic components (Uehara et al., 1995).

2. Biodegradation and Environmental Applications

The degradation of fluorene derivatives, including 3-Amino-9-fluorenone, has been a subject of environmental research. Casellas et al. (1997) identified new metabolites in the degradation of fluorene by Arthrobacter sp., suggesting the role of 3-Amino-9-fluorenone in microbial degradation pathways. This research contributes to understanding the environmental fate of fluorene compounds and their potential bioremediation applications (Casellas et al., 1997).

3. Photocatalysis and Chemical Reactions

In the field of photocatalysis, 3-Amino-9-fluorenone has been used as a catalyst for various chemical reactions. Zhang et al. (2020) described the use of 9-fluorenone as a non-toxic photocatalyst for the oxidation of non-activated alcohols and the oxygenation of tertiary amines. This highlights the compound's potential in facilitating environmentally friendly and efficient chemical transformations (Zhang et al., 2020).

4. Photophysical Properties and Interactions

The photophysical properties of 3-Amino-9-fluorenone derivatives have been extensively studied. Alty and Abelt (2017) investigated the hydrogen-bond-induced fluorescence quenching of 3-Aminofluorenones, revealing insights into their interaction mechanisms and potential applications in fluorescence-based technologies (Alty & Abelt, 2017).

Safety And Hazards

3-Amino-9-fluorenone is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Relevant Papers One relevant paper discusses a new fluorenone-based turn-on fluorescent Al3+ Ion Sensor . Another paper discusses the use of a fluorenone-based fluorescent probe for selective “turn-on” detection of pyrophosphate and alanine .

properties

IUPAC Name

3-aminofluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c14-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)15/h1-7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZGQVDLSXSKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284274
Record name 3-Amino-9-fluorenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-9-fluorenone

CAS RN

6276-05-7
Record name NSC36449
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Record name 3-Amino-9-fluorenone
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Record name 3-Amino-9-fluorenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
IG Alty, CJ Abelt - The Journal of Physical Chemistry A, 2017 - ACS Publications
… Two derivatives of 3-amino-9-fluorenone (1) bearing one (2) and two methyl (3) groups flanking the carbonyl group are prepared. Comparison of their photophysical properties show …
Number of citations: 6 pubs.acs.org
T Yatsuhashi, Y Nakajima, T Shimada… - The Journal of …, 1998 - ACS Publications
… of 12 aminofluorenone (AF) derivatives by ethanol were examined, and the quenching dynamics of the intramolecular charge-transfer excited singlet state of 3-amino-9-fluorenone, as a …
Number of citations: 69 pubs.acs.org
DW Boykin, B Nowak‐Wydra - Magnetic resonance in chemistry, 1991 - Wiley Online Library
… The range in chemical shifts for the 3-substituted 9-fluorenones is from 527.0 ppm for 3-nitro-9-fluorenone (17) to 483.3 ppm for 3-amino9-fluorenone (11). A plot of the carbonyl "0 NMR …
K SUZUKI, EK WEISBURGER… - The Journal of Organic …, 1961 - ACS Publications
… In the resulting nitrobromofluorenone bromine was easily replaced by amino, or by hydroxyl to yield the corresponding 2- nitro-3-amino-9-fluorenone or 2-nitro-3-hydroxy9-fluorenone. …
Number of citations: 8 pubs.acs.org
MK Nayak, SK Dogra - Journal of Photochemistry and Photobiology A …, 2005 - Elsevier
… As expected, these interactions are smaller in 1-MFu and 1-HFu as compared to those in 1- and 3-amino-9-fluorenone (1-AFu, 3-AFu) [28]. This is reflected by the larger value of ε max …
Number of citations: 18 www.sciencedirect.com
E Kaplan, HR Gutmann - Biochemical Pharmacology, 1979 - Elsevier
Previous work on the oxidation of N-3-fluorenyl acetamide at carbon atom 9 yielded two products, 9-hydroxy-3-fluorenylacetamide and 3-acetamido-9-fluorenone. The formation of the …
Number of citations: 3 www.sciencedirect.com
FW Hoover, OW Webster, CT Handy - The Journal of Organic …, 1961 - ACS Publications
… In the resulting nitrobromofluorenone bromine was easily replaced by amino, or by hydroxyl to yield the corresponding 2- nitro-3-amino-9-fluorenone or 2-nitro-3-hydroxy9-fluorenone. …
Number of citations: 23 pubs.acs.org
PA Thompson, JD Simon - The Journal of chemical physics, 1992 - pubs.aip.org
… In the present study, we examine the ability of various theoretical concepts to account for the photophysical properties of 3-amino-9-fluorenone (3-AF) in salt solutions. In particular, the …
Number of citations: 28 pubs.aip.org
CW Lee, MP Kung, C Hou, HF Kung - Nuclear medicine and biology, 2003 - Elsevier
… The same reaction as described above for preparing 4a was employed, and 4b was obtained in 70% from 3-amino-9-fluorenone. H NMR (200 MHz, CDCl 3 ): δ 3.00 (s, 6H), 6.31 (dd, J …
Number of citations: 58 www.sciencedirect.com
A Morimoito, T Yatsuhashi, T Shimada… - The Journal of …, 2001 - ACS Publications
… 2-Amino-9,10-anthraquinone (1), 2-piperidino-9,10-anthraquinone (2), 3-amino-9-fluorenone (3), and 4-amino-9-fluorenone (4) were prepared as reported previously. 4-…
Number of citations: 89 pubs.acs.org

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